

Application Note: Validated HPLC Method for the Determination of Fluazinam Impurity 1

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Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Fluazinam.

Purpose: This application note provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Fluazinam impurity 1** (5-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)- α , α , α -trifluoro-4,6-dinitro-o-toluidine; CAS No. 169327-87-1).

Introduction

Fluazinam is a broad-spectrum fungicide used in agriculture. During its synthesis and storage, impurities can arise, which need to be monitored to ensure the quality, safety, and efficacy of the final product. **Fluazinam impurity 1**, also referred to as "impurity 5" in some regulatory documents, is a potential process-related impurity that requires a reliable analytical method for its quantification.[1] This document details a validated reversed-phase HPLC method suitable for this purpose.

Method Overview

The analytical method utilizes reversed-phase high-performance liquid chromatography (HPLC) with UV detection for the separation and quantification of **Fluazinam impurity 1**. The method



has been peer-validated and is based on established protocols for the analysis of Fluazinam and its related substances.[1]

Experimental

A detailed experimental protocol is provided in the "Protocols" section of this document. The method involves chromatographic separation on a C18 column with a gradient elution program.

Validation Summary

The analytical method is fully validated in accordance with international guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the quantification of **Fluazinam impurity 1**. While a complete validation report for **Fluazinam impurity 1** in a technical concentrate matrix is not publicly available in a single document, the following tables summarize the typical performance characteristics of validated HPLC methods for Fluazinam and its related substances, compiled from various sources.

Data Presentation

Table 1: Method Validation Parameters for Fluazinam and Related Substances

Parameter	Specification	Result
Linearity (r²)	≥ 0.995	> 0.99[2]
Accuracy (% Recovery)	98.0 - 102.0%	70 - 120% (in water matrix)[2]
Precision (% RSD)	≤ 2.0%	≤ 20% (in water matrix)[2]
Limit of Detection (LOD)	Reportable	0.0556 μg/L (in water matrix)[2]
Limit of Quantification (LOQ)	Reportable	0.10 μg/L (in water matrix)[2]
Specificity	No interference at the retention time of the analyte	No interference observed from blank and other impurities.

Table 2: Chromatographic Conditions



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 5 μm, 4.6 x 250 mm
Mobile Phase A	0.2% (v/v) aqueous triethylamine, pH adjusted to 3.0 with o-phosphoric acid
Mobile Phase B	Acetonitrile
Gradient	See Protocol section
Flow Rate	0.75 mL/min
Column Temperature	50°C
Detection Wavelength	240 nm
Injection Volume	10 μL

Conclusion

The described HPLC method is a reliable and robust technique for the quantitative determination of **Fluazinam impurity 1** in technical materials and formulated products. The method is specific, sensitive, and accurate, making it suitable for routine quality control analysis.

Protocols

Protocol 1: Preparation of Standard and Sample Solutions

- 1.1. Standard Solution Preparation
- Accurately weigh approximately 10 mg of Fluazinam impurity 1 reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.



- Further dilute this stock solution with acetonitrile to achieve a final concentration of approximately 0.1 mg/mL.
- 1.2. Sample Solution Preparation (for Technical Concentrate TC)
- Accurately weigh an amount of the Fluazinam technical material equivalent to 100 mg of Fluazinam into a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.
- Filter the solution through a 0.45 μm PTFE syringe filter prior to injection.

Protocol 2: HPLC Method for Fluazinam Impurity 1 Analysis

- 2.1. Chromatographic System
- HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
- 2.2. Chromatographic Conditions
- Column: C18, 5 μm, 4.6 x 250 mm
- Mobile Phase A: 0.2% (v/v) aqueous solution of triethylamine, with pH adjusted to 3.0 with ophosphoric acid.
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.75 mL/min
- Column Temperature: 50°C
- · Detector Wavelength: 240 nm
- Injection Volume: 10 μL
- Gradient Program:



Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	10	90
30	10	90
31	90	10

| 40 | 90 | 10 |

2.3. System Suitability

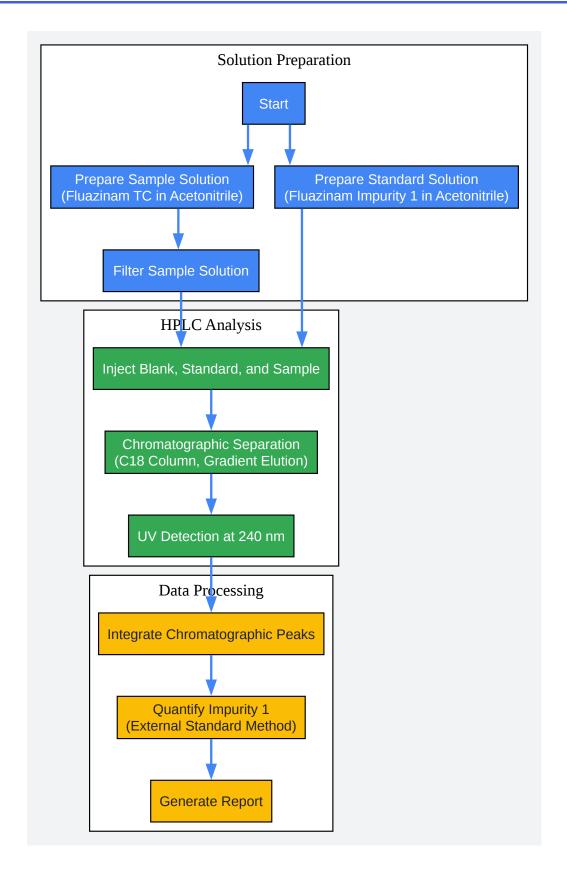
- Inject the standard solution six times.
- The relative standard deviation (%RSD) of the peak areas for **Fluazinam impurity 1** should be not more than 2.0%.
- The tailing factor for the **Fluazinam impurity 1** peak should be not more than 2.0.

2.4. Analysis Procedure

- Inject the blank (acetonitrile) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention time and response of Fluazinam impurity 1.
- Inject the sample solution.
- Calculate the concentration of Fluazinam impurity 1 in the sample using the external standard method.

Mandatory Visualization

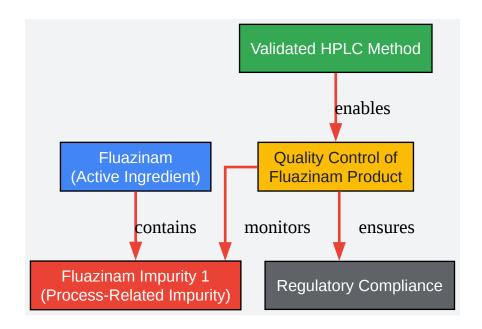




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Caption: Experimental workflow for the HPLC analysis of Fluazinam impurity 1.





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Caption: Logical relationship between Fluazinam, its impurity, and the analytical method.

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References

- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. epa.gov [epa.gov]
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